4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL is a complex organic compound with a unique structure that includes a triazine ring, morpholine groups, and a brominated phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of morpholine groups. The final steps involve the formation of the hydrazone linkage and the bromination of the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted phenols, depending on the specific reaction pathway.
Scientific Research Applications
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine: Similar triazine core with morpholine groups but lacks the hydrazone linkage and brominated phenol.
4-Bromo-2,6-dimethoxyphenol: Similar brominated phenol structure but lacks the triazine and hydrazone components.
Uniqueness
2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-ETHOXYPHENOL is unique due to its combination of a triazine ring, morpholine groups, hydrazone linkage, and brominated phenol. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H26BrN7O4 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C20H26BrN7O4/c1-2-32-16-12-15(21)11-14(17(16)29)13-22-26-18-23-19(27-3-7-30-8-4-27)25-20(24-18)28-5-9-31-10-6-28/h11-13,29H,2-10H2,1H3,(H,23,24,25,26)/b22-13+ |
InChI Key |
AKPVWBDBWAAOFN-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.